(S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine
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Overview
Description
(S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine is a chiral compound featuring a fluorine atom, a pyridine ring, and an azetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized from (S)-1-methylazetidin-2-ylmethanol.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling with Pyridine: The final step involves coupling the fluorinated azetidine with a pyridine derivative under basic conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form N-oxides.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The fluorine atom can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: N-oxides of the azetidine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of (S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and metabolic stability, while the azetidine ring contributes to its unique pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Fluoro-3-((1-methylazetidin-2-yl)methoxy)pyridine
- (S)-2-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine
Uniqueness
(S)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine is unique due to the specific positioning of the fluorine atom and the azetidine ring, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C10H13FN2O |
---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
3-fluoro-5-[[(2S)-1-methylazetidin-2-yl]methoxy]pyridine |
InChI |
InChI=1S/C10H13FN2O/c1-13-3-2-9(13)7-14-10-4-8(11)5-12-6-10/h4-6,9H,2-3,7H2,1H3/t9-/m0/s1 |
InChI Key |
VWGSQRQQHNHBOA-VIFPVBQESA-N |
Isomeric SMILES |
CN1CC[C@H]1COC2=CC(=CN=C2)F |
Canonical SMILES |
CN1CCC1COC2=CC(=CN=C2)F |
Origin of Product |
United States |
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